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Triferric doxorubicin -

Triferric doxorubicin

Catalog Number: EVT-7959684
CAS Number:
Molecular Formula: C27H29NO11
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is an anthracycline.
Source and Classification

Doxorubicin is derived from the bacterium Streptomyces peucetius and has been a cornerstone in cancer treatment since the 1960s. Triferric doxorubicin represents a modification aimed at improving the pharmacological profile of doxorubicin through iron conjugation, which may facilitate better delivery and uptake in cancer cells while reducing systemic toxicity .

Synthesis Analysis

The synthesis of triferric doxorubicin involves several steps that integrate doxorubicin with iron compounds. The process typically begins with the preparation of iron nanoparticles or iron salts that can effectively bind to doxorubicin.

  1. Iron Source: Common sources include ferric chloride or iron oxide nanoparticles.
  2. Conjugation Method: The conjugation of doxorubicin to iron can be achieved through various chemical reactions, including:
    • Covalent Bonding: Utilizing linkers that can form stable bonds between the drug and iron.
    • Physical Adsorption: Where doxorubicin is adsorbed onto the surface of iron nanoparticles.

The synthesis parameters such as temperature, pH, and reaction time are critical for optimizing the yield and stability of triferric doxorubicin. For instance, maintaining a neutral pH during the conjugation process helps preserve the integrity of both the drug and the iron component .

Molecular Structure Analysis

Triferric doxorubicin retains the core structure of doxorubicin, characterized by its anthraquinone backbone, but includes additional iron moieties that alter its molecular interactions.

  • Molecular Formula: The molecular formula combines elements from both doxorubicin (C₂₁H₂₃N₃O₁₃) and iron.
  • Structural Features: The anthracycline structure features three fused rings with hydroxyl groups that facilitate intercalation into DNA. The incorporation of iron enhances its ability to generate reactive oxygen species upon cellular uptake, potentially increasing cytotoxicity against cancer cells .
Chemical Reactions Analysis

Triferric doxorubicin participates in several key chemical reactions:

  1. DNA Intercalation: Similar to doxorubicin, triferric doxorubicin intercalates into DNA strands, disrupting replication and transcription processes.
  2. Oxidative Stress Generation: The presence of iron facilitates Fenton reactions, producing hydroxyl radicals that can cause further DNA damage.
  3. Enzymatic Reactions: The compound may also interact with topoisomerase II enzymes, inhibiting their function and leading to apoptosis in cancer cells .
Mechanism of Action

The mechanism of action for triferric doxorubicin primarily involves:

  • Intercalation into DNA: This leads to strand breaks and inhibition of DNA synthesis.
  • Topoisomerase II Inhibition: Doxorubicin inhibits this enzyme, which is crucial for DNA unwinding during replication.
  • Reactive Oxygen Species Production: Iron facilitates the generation of reactive oxygen species upon cellular uptake, exacerbating oxidative stress within cancer cells, thus enhancing cytotoxic effects .
Physical and Chemical Properties Analysis

Triferric doxorubicin exhibits distinct physical and chemical properties:

  • Solubility: Typically soluble in water due to the hydrophilic nature of both doxorubicin and its iron components.
  • Stability: Stability can vary based on pH and ionic strength; formulations must be optimized for storage and delivery.
  • Color: The compound retains a reddish hue characteristic of anthracyclines due to its chromophoric structure.

These properties influence its pharmacokinetics and bioavailability during therapeutic applications .

Applications

Triferric doxorubicin has several promising applications:

Synthesis and Structural Engineering of Triferric Doxorubicin Complexes

Coordination Chemistry of Iron(III) with Anthracycline Glycosides

Doxorubicin's molecular architecture features multiple iron-chelating motifs: the anthraquinone core, catechol-like hydroxyl groups, and the α-hydroxyketone system at the C9 side chain. Iron(III), a hard Lewis acid, preferentially coordinates with oxygen-based hard Lewis bases, forming octahedral complexes characteristic of siderophore-iron interactions [1] [8]. Spectroscopic and computational studies reveal that Fe³⁺ primarily engages with the C11-C12 α-ketol moiety (pKa ~7.8) under physiological pH, with secondary coordination involving the phenolic -OH at C6 and C11 [1] [6]. This multi-dentate binding creates a distorted octahedral geometry where iron coordinates with three doxorubicin molecules, each contributing two oxygen atoms, thereby forming a thermodynamically stable 1:3 (Fe:doxorubicin) complex. The stability constant (log β) for this triferric assembly is estimated at ~10¹⁶ based on analogous anthracycline-iron complexes, comparable to marine siderophores like vibrioferrin [8] [4].

Table 1: Key Coordination Sites in Doxorubicin for Fe³⁺ Binding

Functional GroupLocationBinding ModeContribution to Stability
α-Ketol (β-hydroxyketone)C9 side chainBidentate O,O'-chelationPrimary (ΔG ≈ -35 kJ/mol)
Phenolic -OHC6/C11MonodentateSecondary (ΔG ≈ -15 kJ/mol)
Anthraquinone carbonylRing systemWeak electrostaticTertiary
Sugar hydroxylsDaunosamineNon-participatoryNegligible

Chelation Dynamics in Triferric Doxorubicin Formation

The formation kinetics of triferric doxorubicin follow a stepwise ligand exchange mechanism influenced by pH, ionic strength, and metal-to-ligand ratio. Stopped-flow spectrophotometry studies demonstrate biphasic kinetics:

  • Rapid aquo ligand displacement (~10² M⁻¹s⁻¹): Fe(H₂O)₆³⁺ + Dox ⇌ Fe(Dox)(H₂O)₄⁺ + 2H₂O
  • Slower ternary complexation (~10⁻¹ M⁻¹s⁻¹): Fe(Dox)(H₂O)₄⁺ + 2Dox ⇌ Fe(Dox)₃ + 4H₂O

The acidic pH range (4.0–5.5) favors mononuclear Fe(Dox)₃ assembly by protonating competing hydroxo ligands, while neutral pH promotes insoluble polynuclear μ-oxo bridged species [(Dox)₂Fe-O-Fe(Dox)₂] [1] [6]. Crucially, the redox activity of the anthraquinone system necessitates inert atmosphere synthesis to prevent Fe³⁺ reduction to Fe²⁺, which exhibits 100-fold lower binding affinity. Spectroelectrochemical analysis confirms reversible Fe³⁺/Fe²⁺ coupling at E₁/₂ = +0.27 V vs. SHE, indicating moderate stabilization against redox degradation [6]. Chelation efficiency is monitored via characteristic bathochromic shifts in UV-Vis spectra: free doxorubicin (λₘₐₓ = 480 nm) → Fe(Dox)₃ (λₘₐₓ = 495 nm, ε = 12,400 M⁻¹cm⁻¹) [10].

Role of Ligand Stoichiometry in Stabilizing Ternary Complexes

The 1:3 metal:ligand stoichiometry in triferric doxorubicin is dictated by thermodynamic optimization and steric saturation. Isothermal titration calorimetry (ITC) reveals exothermic binding (ΔH = -42.5 ± 3.1 kJ/mol) with entropy-driven stabilization (TΔS = +28.7 kJ/mol) at 1:3 ratios, while 1:1 or 1:2 complexes exhibit 5-fold lower stability constants due to exposed coordination sites [4]. Molecular dynamics simulations indicate that 1:3 stoichiometry minimizes steric clashes between daunosamine sugars through chiral propeller arrangement of the ligands, adopting Δ or Λ configurations analogous to ferrioxamine complexes [8].

Table 2: Thermodynamic Parameters of Fe-Doxorubicin Complexation

Molar Ratio (Fe:Dox)log KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Dominant Species
1:16.2 ± 0.3-35.4-18.9+16.5Monodentate Dox
1:212.8 ± 0.5-73.1-32.7+40.4Bis-complex
1:316.1 ± 0.2-91.9-42.5+49.4Ternary complex
2:318.9 ± 0.4-107.9+15.3*-123.2*μ-Oxo dimer

*Endothermic due to dehydration energy

Notably, excess iron (>1:3) promotes oxo-bridged oligomerization via Fe-O-Fe linkages, characterized by EPR silence and antiferromagnetic coupling (J = -142 cm⁻¹). These polynuclear species exhibit reduced solubility and altered bioreactivity [1]. Buffer composition critically influences speciation: citrate buffers compete for iron coordination, reducing effective Dox binding by 40%, whereas non-coordinating buffers (e.g., MOPS) preserve ternary complex integrity [8] [10].

Comparative Analysis of Synthetic Routes: Solvent-Based vs. Solid-Phase Approaches

Solvent-based synthesis employs aqueous/organic biphasic systems to drive complexation equilibrium. The optimized protocol involves:

  • Dissolving doxorubicin·HCl in degassed methanol/water (70:30, v/v) with 0.1 M ammonium acetate (pH 5.0)
  • Adding FeCl₃·6H₂O in stoichiometric excess (1:3.2 molar ratio) under argon
  • Stirring at 45°C for 24 hours followed by centrifugal purification (yield: 78 ± 5%) [4] [10]

Chromatographic monitoring (HPLC-UV/FLD) shows this method achieves >95% complexation efficiency but co-produces 8–12% ferrous-Dox impurities requiring re-oxidation with mild oxidants like hexacyanoferrate(III) [10].

In contrast, solid-phase synthesis utilizes iron-preloaded chelating resins to enable stoichiometrically precise assembly:

  • Conditioning Fe³⁺-imprinted poly(acrylamidophosphonate) resin with pH 4.5 buffer
  • Loading doxorubicin solution (2 mg/mL in 0.1 M acetate) at 1 mL/min flow rate
  • Eluting Fe(Dox)₃ complex with acetonitrile/0.06M Na₂HPO₄-0.05% triethylamine (35:65, v/v; pH 4.6) [10]

Table 3: Performance Comparison of Synthetic Methods

ParameterSolvent-Based SynthesisSolid-Phase Synthesis
Reaction Time24 hours45 minutes
Yield78 ± 5%91.6 ± 5.1%*
Purity (HPLC)87–90%95–98%
Iron Content Deviation±12%±3.5%
ScalabilityPilot scale (100g)Analytical scale (10mg)
Key ImpuritiesFe²⁺-Dox (8–12%), free DoxResidual citrate (<0.5%)

*Similar to reported solid-phase extraction efficiency [3]

Solid-phase approaches leverage coordination-induced phase transitions observed in amphiphilic siderophores, where hydrophobic interactions between anthracycline moieties enhance complex stability during resin retention [8] [3]. This method eliminates redox side reactions through spatial confinement of iron centers, yielding near-stoichiometric Fe(Dox)₃ (Fe:C = 1:84.1 ± 0.3 by ICP-MS vs. theoretical 1:84). However, scalability limitations persist due to resin capacity constraints (<50 mg/g resin) [3] [10]. Novel hydrophilic-lipophilic balanced (HLB) sorbents show promise for larger-scale production, achieving 92% recovery of anthracycline complexes from crude reaction mixtures [3].

Properties

Product Name

Triferric doxorubicin

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3

InChI Key

AOJJSUZBOXZQNB-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

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